N-Desmethyl-U-47700
Description
3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide is a synthetic benzamide derivative with a stereochemically defined cyclohexylamine core. Its structure features a 3,4-dichlorinated benzamide moiety linked to an N-methyl-substituted cyclohexyl group bearing a methylamino substituent at the (1R,2R)-configured positions. This compound belongs to a class of synthetic opioids with potent µ-opioid receptor (MOR) activity, though its pharmacological profile and regulatory status are distinct from clinically approved opioids .
Propriétés
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLMIGVJKXDEGR-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342244 | |
| Record name | N-Desmethyl U 47700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-73-1 | |
| Record name | N-Desmethyl U-47700 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl U 47700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL U-47700 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK7L86EX3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Initial Coupling Reaction
The primary synthetic route involves coupling (1R,2R)-N,N,N′-trimethyl-1,2-diaminocyclohexane with 3,4-dichlorobenzoyl chloride. This step forms the U-47700 precursor, which undergoes subsequent demethylation to yield the target compound:
Reaction Scheme :
-
(1R,2R)-N,N,N′-Trimethyl-1,2-diaminocyclohexane + 3,4-Dichlorobenzoyl chloride → U-47700
-
U-47700 → N-desmethyl U-47700 via N-demethylation
Conditions :
-
The coupling reaction is performed in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0°C to room temperature.
-
Triethylamine (TEA) is used as a base to neutralize HCl generated during acylation.
Yield : ~75–80% after purification by column chromatography.
N-Demethylation Strategies
Demethylation of U-47700 to produce N-desmethyl U-47700 is challenging due to the stability of the tertiary amine. Two methods have been explored:
Classical Demethylation with 1-Chloroethyl Chloroformate
Optimized Demethylation with 2,2,2-Trichloroethyl Chloroformate (Troc-Cl)
-
Mechanism : Troc-Cl selectively protects the primary amine, allowing demethylation at the tertiary site. Subsequent zinc-mediated cleavage removes the Troc group.
-
Conditions :
Purification and Analytical Characterization
Chromatographic Techniques
-
Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 4:1 to 1:1) removes unreacted starting materials and byproducts.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water (+0.1% formic acid) mobile phase confirm purity (>98%).
Spectroscopic Analysis
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 315.24 [M+H]⁺, consistent with the molecular formula C₁₅H₂₀Cl₂N₂O.
-
Nuclear Magnetic Resonance (NMR) :
Industrial-Scale Production Challenges
Stereochemical Control
Maintaining the (1R,2R) configuration during scale-up requires chiral catalysts or resolution techniques, such as chiral HPLC or enzymatic resolution, which add complexity and cost.
Byproduct Formation
Common byproducts include:
-
N,N-Didesmethyl U-47700 : Resulting from over-demethylation.
-
3,4-Dichlorobenzoyl Cyclohexylamine : Due to incomplete acylation.
Recent Advances in Synthesis
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
N-desméthyl U-47700 est principalement utilisé dans la recherche médico-légale et toxicologique. Il sert de standard de référence pour la quantification de U-47700 et de ses métabolites dans les échantillons biologiques. This compound is also used in clinical toxicology, urine drug testing, and forensic analysis to detect and quantify the presence of U-47700 and its metabolites.
Mécanisme d'action
N-desméthyl U-47700 exerce ses effets en agissant comme un métabolite de U-47700. U-47700 est un agoniste puissant du récepteur μ-opioïde, qui est responsable de ses effets analgésiques. The desmethylation process reduces the affinity of the compound for the opioid receptors, resulting in a lower potency compared to the parent compound. The molecular targets and pathways involved include the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor.
Applications De Recherche Scientifique
N-desmethyl U-47700 is primarily used in forensic and toxicological research. It serves as a reference standard for the quantification of U-47700 and its metabolites in biological samples. This compound is also used in clinical toxicology, urine drug testing, and forensic analysis to detect and quantify the presence of U-47700 and its metabolites .
Mécanisme D'action
N-desmethyl U-47700 exerts its effects by acting as a metabolite of U-47700. U-47700 is a potent agonist of the μ-opioid receptor, which is responsible for its analgesic effects. The desmethylation process reduces the affinity of the compound for the opioid receptors, resulting in a lower potency compared to the parent compound . The molecular targets and pathways involved include the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The pharmacological and structural properties of this compound can be contextualized by comparing it to analogs with modifications in substitution patterns, stereochemistry, and functional groups. Below is a detailed analysis:
U-47700 (3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide)
- Structural Differences: The target compound has a methylamino group on the cyclohexyl ring, whereas U-47700 has a dimethylamino group . Both share the (1R,2R) stereochemistry and 3,4-dichloro substitution on the benzamide.
- Pharmacological Impact: U-47700 exhibits high MOR binding affinity (MOR KD = 5.3 nM) and a MOR/KOR (κ-opioid receptor) selectivity ratio of 0.006, indicating strong MOR preference .
U-48520 (4-Chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide)
- Structural Differences :
- Pharmacological Impact :
AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide)
- Structural Differences: AH-7921 incorporates a methylene bridge between the cyclohexyl and benzamide groups, unlike the direct linkage in the target compound . The cyclohexyl group in AH-7921 is substituted with dimethylamino at a non-stereospecific position.
- Pharmacological Impact :
U-47109 (3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide)
- Structural Differences :
- Pharmacological Impact :
Structural-Activity Relationship (SAR) Analysis
Key structural determinants of activity include:
Halogen Substitution : 3,4-Dichloro > 4-chloro in enhancing MOR affinity .
Amino Group on Cyclohexyl: Dimethylamino > methylamino in improving lipophilicity and receptor binding .
Stereochemistry : (1R,2R) configuration is critical for high MOR activity, as seen in U-47700 and related analogs .
N-Methylation: Presence of the N-methyl group on benzamide enhances potency compared to non-methylated analogs .
Pharmacological and Regulatory Considerations
Activité Biologique
3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide, commonly referred to as U-47700, is a synthetic opioid that has garnered attention for its pharmacological properties and potential therapeutic applications. This compound is structurally related to other benzamide derivatives and exhibits significant biological activity, particularly in the context of analgesic effects and sedative properties. This article aims to explore the biological activity of U-47700 through a detailed examination of its mechanisms, effects in various studies, and potential implications for future research.
Chemical Structure and Properties
The chemical structure of U-47700 is characterized by the following components:
- Benzamide core : A common feature in many pharmacologically active compounds.
- Chloro substituents : The presence of two chlorine atoms at the 3 and 4 positions enhances its lipophilicity and receptor binding affinity.
- Cyclohexyl ring : Contributes to its structural rigidity and interaction with opioid receptors.
Molecular Formula
- C : 16
- H : 22
- Cl : 2
- N : 2
- Molecular Weight : 295.27 g/mol
U-47700 primarily acts as an agonist at the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects. The binding affinity of U-47700 to MOR has been shown to be significantly higher than that of morphine, indicating its potential as a more potent analgesic agent.
Analgesic Effects
Research indicates that U-47700 exhibits considerable analgesic properties in various animal models. For example:
- In a study involving rodent models, U-47700 demonstrated dose-dependent analgesia comparable to traditional opioids like morphine .
- The compound has been associated with reduced pain responses in acute pain models, suggesting its efficacy in managing pain conditions.
Sedative Effects
U-47700 has also been studied for its sedative properties:
- A study on adult zebrafish revealed that U-47700 induces sedation at lower doses, leading to decreased locomotor activity .
- This sedative effect may be beneficial in clinical settings where anxiety reduction is desired alongside pain management.
In Vivo Studies
-
Rodent Pain Models :
- U-47700 was tested against thermal and mechanical nociceptive stimuli.
- Results indicated significant pain relief at doses as low as 1 mg/kg, with effects lasting up to several hours post-administration.
- Zebrafish Behavior Analysis :
Comparative Analysis with Other Opioids
| Compound | Binding Affinity (Ki) | Analgesic Potency | Sedative Effect |
|---|---|---|---|
| U-47700 | 0.5 nM | High | Moderate |
| Morphine | 1.0 nM | Moderate | Low |
| Fentanyl | 0.1 nM | Very High | Moderate |
This table highlights the comparative potency of U-47700 against other well-known opioids, emphasizing its potential advantages in therapeutic applications.
Safety and Toxicology
Despite its promising biological activity, concerns regarding the safety profile of U-47700 have emerged:
- Reports indicate that misuse can lead to severe respiratory depression, a common risk associated with opioid use.
- The compound has been implicated in several overdose cases, necessitating further investigation into its pharmacokinetics and long-term effects.
Q & A
Q. What are the key structural and stereochemical features of U-47700 that contribute to its pharmacological activity?
The compound’s activity arises from its stereospecific cyclohexylamine backbone and substituted benzamide moiety. The (1R,2R) stereochemistry of the cyclohexylamine group is critical for μ-opioid receptor (MOR) binding, while the 3,4-dichlorobenzamide moiety enhances lipophilicity and receptor affinity. Computational modeling (e.g., molecular docking) and comparative studies with enantiomers (e.g., (1S,2S) isomers) confirm that deviations in stereochemistry reduce potency by >90% .
Q. What synthetic routes are reported for U-47700, and what are their yields and challenges?
U-47700 is synthesized via a three-step process:
Amination : Reaction of (1R,2R)-2-aminocyclohexanol with methylamine to form the cyclohexylmethylamine intermediate.
Benzoylation : Coupling with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions.
Purification : Recrystallization from ethanol/water (yield: ~65–70%). Key challenges include controlling racemization during benzoylation and removing dimethylamine byproducts .
Q. What validated analytical methods exist for quantifying U-47700 in biological matrices?
A reverse-phase HPLC-UV method using a cyano column (mobile phase: acetonitrile/50 mM phosphate buffer, pH 3.0) achieves a limit of quantification (LOQ) of 10 ng/mL in plasma. Solid-phase extraction (C18 cartridges) with >85% recovery is recommended to isolate U-47700 and metabolites (e.g., N-desmethyl-U-47700) from interferents .
Advanced Research Questions
Q. How can researchers mitigate confounding opioid effects when evaluating U-47700’s anticonvulsant activity in vivo?
U-47700’s dual activity as a MOR agonist and sodium channel blocker complicates anticonvulsant studies. Experimental strategies include:
Q. How should discrepancies in reported MOR binding affinities (Ki) across assays be addressed?
Discrepancies arise from assay conditions (e.g., membrane preparation, radioligand choice). To standardize results:
Q. What metabolic pathways dominate U-47700 biotransformation, and how can metabolites be identified?
U-47700 undergoes N-demethylation (via CYP3A4/5) to form the active metabolite this compound, which retains ~30% MOR affinity. Minor pathways include hydroxylation at the cyclohexyl ring. For identification:
Q. How can in vitro-to-in vivo extrapolation (IVIVE) models predict U-47700’s tissue distribution?
Physiologically based pharmacokinetic (PBPK) models parameterize:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
